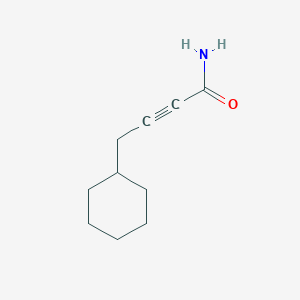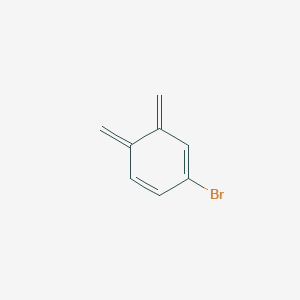
2-Octylbenzene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by the presence of an octyl group attached to a benzene ring, with a carbodithioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylbenzene-1-carbodithioic acid typically involves the reaction of octylbenzene with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Octylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Octylbenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Octylbenzene-1-carbodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The carbodithioic acid group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Octylbenzene: Similar in structure but lacks the carbodithioic acid group.
2-Aminocyclopentene-1-carbodithioic acid: Contains a different alkyl group and exhibits different chemical properties.
4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid: Another carbodithioic acid derivative with distinct biological activities.
Uniqueness: 2-Octylbenzene-1-carbodithioic acid is unique due to its specific combination of an octyl group and a carbodithioic acid functional group
Properties
CAS No. |
845640-03-1 |
|---|---|
Molecular Formula |
C15H22S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-octylbenzenecarbodithioic acid |
InChI |
InChI=1S/C15H22S2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17) |
InChI Key |
CKITZDGHPBCDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)



![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)

![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
